Methyl{6-[4-(2-methylpropyl)phenoxy]pyridin-3-yl}propanedioic acid
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Overview
Description
Methyl{6-[4-(2-methylpropyl)phenoxy]pyridin-3-yl}propanedioic acid is a complex organic compound with a unique structure that includes a pyridine ring, a phenoxy group, and a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl{6-[4-(2-methylpropyl)phenoxy]pyridin-3-yl}propanedioic acid typically involves multiple steps, including the formation of the pyridine ring, the introduction of the phenoxy group, and the addition of the propanedioic acid moiety. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a halogenated pyridine compound.
Addition of the Propanedioic Acid Moiety: This can be done through esterification or amidation reactions, depending on the specific functional groups present on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl{6-[4-(2-methylpropyl)phenoxy]pyridin-3-yl}propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl{6-[4-(2-methylpropyl)phenoxy]pyridin-3-yl}propanedioic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl{6-[4-(2-methylpropyl)phenoxy]pyridin-3-yl}propanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl{6-[4-(2-methylpropyl)phenoxy]pyridin-3-yl}propanedioic acid: shares structural similarities with other compounds containing pyridine rings, phenoxy groups, or propanedioic acid moieties.
Examples: Compounds like 4-(2-methylpropyl)phenol, pyridine-3-carboxylic acid, and other substituted pyridines.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
CAS No. |
61659-04-9 |
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Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-methyl-2-[6-[4-(2-methylpropyl)phenoxy]pyridin-3-yl]propanedioic acid |
InChI |
InChI=1S/C19H21NO5/c1-12(2)10-13-4-7-15(8-5-13)25-16-9-6-14(11-20-16)19(3,17(21)22)18(23)24/h4-9,11-12H,10H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
XIWMDWSIUOHOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(C)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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